(S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid (S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13663344
InChI: InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)5-4-9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,21)(H,19,20)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCC1=CC(=CC(=C1)F)F)C(=O)O
Molecular Formula: C15H19F2NO4
Molecular Weight: 315.31 g/mol

(S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid

CAS No.:

Cat. No.: VC13663344

Molecular Formula: C15H19F2NO4

Molecular Weight: 315.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid -

Specification

Molecular Formula C15H19F2NO4
Molecular Weight 315.31 g/mol
IUPAC Name (2S)-4-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)5-4-9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,21)(H,19,20)/t12-/m0/s1
Standard InChI Key HMEBRPWJVMJDBK-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCC1=CC(=CC(=C1)F)F)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCC1=CC(=CC(=C1)F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC1=CC(=CC(=C1)F)F)C(=O)O

Introduction

(S)-α-(Boc-amino)-3,5-difluorobenzenebutanoic acid is a chiral compound featuring a fluorinated aromatic ring and an amino acid structure. The presence of fluorine atoms often enhances the biological activity and lipophilicity of organic compounds, making this compound of interest in pharmaceutical chemistry. Its structure includes a protected amino group (Boc), which is commonly used in peptide synthesis to prevent unwanted reactions during the synthesis process.

Synthesis

The synthesis of (S)-α-(Boc-amino)-3,5-difluorobenzenebutanoic acid typically involves several key steps:

  • Introduction of Fluorine: The fluorination of the aromatic ring can be achieved through various methods, including electrophilic fluorination or nucleophilic aromatic substitution.

  • Coupling with Amino Acid Derivative: The fluorinated aromatic compound is then coupled with an amino acid derivative, often involving peptide coupling reagents.

  • Boc Protection: The amino group is protected with a Boc group to facilitate further peptide synthesis.

Biological Activity and Applications

Fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and stability. (S)-α-(Boc-amino)-3,5-difluorobenzenebutanoic acid may participate in various biological interactions, potentially leading to applications in pharmaceutical research, such as drug development for neurological or anti-inflammatory purposes.

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